molecular formula C17H24FN3O B5879485 N-cyclohexyl-4-(2-fluorophenyl)-1-piperazinecarboxamide

N-cyclohexyl-4-(2-fluorophenyl)-1-piperazinecarboxamide

Cat. No. B5879485
M. Wt: 305.4 g/mol
InChI Key: IPGAWFKUSXMVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-(2-fluorophenyl)-1-piperazinecarboxamide, also known as CPP-115, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-115 belongs to the class of compounds known as GABA aminotransferase inhibitors, which are used for the treatment of various neurological disorders such as epilepsy, anxiety, and depression.

Mechanism of Action

N-cyclohexyl-4-(2-fluorophenyl)-1-piperazinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can help to reduce seizures and improve mood and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can help to reduce seizures and improve mood and cognitive function. This compound has also been shown to increase the levels of dopamine in the brain, which can help to improve mood and cognitive function.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-4-(2-fluorophenyl)-1-piperazinecarboxamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to obtain large quantities of the compound, and it may not be suitable for certain types of experiments.

Future Directions

There are a number of future directions for research on N-cyclohexyl-4-(2-fluorophenyl)-1-piperazinecarboxamide. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of interest is the development of new synthetic methods for this compound, which could make it easier to obtain and use in lab experiments. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects and limitations.

Synthesis Methods

N-cyclohexyl-4-(2-fluorophenyl)-1-piperazinecarboxamide can be synthesized using a variety of methods, including the reaction of 1-cyclohexylpiperazine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonium carbonate to yield this compound. Another method involves the reaction of 1-cyclohexylpiperazine with 2-fluorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide.

Scientific Research Applications

N-cyclohexyl-4-(2-fluorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing seizures in animal models of epilepsy, as well as in human clinical trials. This compound has also been investigated for its potential use in the treatment of anxiety and depression, as well as for its ability to enhance cognitive function.

properties

IUPAC Name

N-cyclohexyl-4-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O/c18-15-8-4-5-9-16(15)20-10-12-21(13-11-20)17(22)19-14-6-2-1-3-7-14/h4-5,8-9,14H,1-3,6-7,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGAWFKUSXMVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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